Naphtho(2,1-b)furan, 4-methoxy-2-nitro-
Description
Contextualization of Naphthofuran Scaffolds in Organic Chemistry Research
Naphthofuran scaffolds are bicyclic organic structures resulting from the fusion of a naphthalene (B1677914) ring with a furan (B31954) ring. researchgate.net These frameworks are pivotal structural motifs found in a multitude of biologically significant natural products and synthetic molecules. researchgate.netresearchgate.net The inherent chemical architecture of naphthofurans has made them a subject of intense interest for organic and medicinal chemists. researchgate.neteurjchem.com
Research has demonstrated that compounds containing the naphthofuran skeleton are associated with a wide spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties. researchgate.netresearchgate.net The versatility of this scaffold allows for the synthesis of a diverse library of derivatives, where modifications to the core structure can lead to compounds with tailored properties for specific applications in drug discovery and materials science. eurjchem.comontosight.ai
Significance of Fused Heterocyclic Systems in Chemical Science
Fused heterocyclic systems are complex molecular architectures composed of two or more rings that share atoms. fiveable.mewikipedia.org These systems are of paramount importance in chemical science, primarily due to their prevalence in pharmaceuticals, natural products, and functional materials. fiveable.meias.ac.inresearchgate.net The fusion of rings often results in rigid, planar structures that can interact with high specificity and efficiency with biological targets like enzymes and receptors, thereby enhancing pharmacological efficacy and selectivity. ias.ac.in
The presence of multiple heteroatoms (such as oxygen, nitrogen, or sulfur) within the fused rings introduces unique electronic properties and reactivity patterns. fiveable.me This makes them versatile building blocks in organic synthesis. fiveable.me Beyond medicine, fused heterocycles are integral to the design of advanced materials, including organic semiconductors and catalysts, due to their distinct electronic and optical characteristics. ias.ac.in
Rationale for the Academic Investigation of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-
The academic pursuit of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is driven by the established biological significance of the broader naphthofuran class. ontosight.aiontosight.ai The specific functional groups—a methoxy (B1213986) (-OCH₃) and a nitro (-NO₂) group—and their positions on the naphthofuran backbone are expected to significantly modulate the molecule's physicochemical properties and biological activity. ontosight.ainih.gov
The nitro group, in particular, is a point of interest as it is known to be critical for the biological effects of certain related compounds. researchgate.net For instance, the genotoxicity of some nitrofurans is attributed to the nitro group, which can be activated through reduction by endogenous enzymes. researchgate.net Furthermore, studies on related structures have shown that the presence and location of both methoxy and nitro groups influence the oxidative metabolism of the naphthofuran ring system, which is a crucial aspect of its potential pharmacological profile. nih.gov Therefore, this specific derivative serves as a candidate for drug discovery programs and as a subject for structure-activity relationship studies. ontosight.ai
Overview of Current Research Trajectories for Naphthofuran Derivatives
Current research on naphthofuran derivatives is multifaceted, spanning synthetic chemistry, medicinal chemistry, and materials science. Key research trajectories include:
Development of Novel Synthetic Methodologies : Chemists are continuously working to create more efficient, cost-effective, and environmentally benign methods for synthesizing the naphthofuran core and its derivatives. researchgate.net This includes the exploration of new catalysts and photochemical reactions. eurjchem.commdpi.com
Exploration of Pharmacological Potential : A significant portion of research is dedicated to evaluating naphthofuran derivatives for various therapeutic applications. This includes their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netnih.govtandfonline.com Recent studies have also targeted their use as activators of specific enzymes, such as SIRT1, for the potential treatment of conditions like diabetic nephropathy. nih.govnih.gov
Applications in Materials Science : The unique photophysical and electronic properties of naphthofuran systems are being explored for their potential use in optoelectronic devices. Research into derivatives for applications like organic field-effect transistors (OFETs) highlights their versatility beyond the biological realm. acs.org
Structure
3D Structure
Properties
CAS No. |
75965-72-9 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
4-methoxy-2-nitrobenzo[e][1]benzofuran |
InChI |
InChI=1S/C13H9NO4/c1-17-11-6-8-4-2-3-5-9(8)10-7-12(14(15)16)18-13(10)11/h2-7H,1H3 |
InChI Key |
FJXJAAFKONAPKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C3=C1OC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Design Strategies for Naphtho 2,1 B Furan, 4 Methoxy 2 Nitro and Its Analogues
Historical and Contemporary Approaches to Naphthofuran Ring System Construction
The construction of the naphthofuran core has been approached through various synthetic routes over the years, broadly categorized into cyclization and annulation strategies. These methods provide access to the fundamental scaffold upon which further functionalization can be achieved.
Cyclization Reactions in Naphthofuran Core Formation
Cyclization reactions are a cornerstone in the synthesis of naphthofurans, typically involving the formation of the furan (B31954) ring from a pre-existing naphthalene (B1677914) derivative. A classic approach involves the reaction of a hydroxynaphthalene, such as 2-naphthol (B1666908), with a suitable reagent to build the furan ring. For instance, the treatment of 2-hydroxy-1-naphthaldehyde (B42665) with chloroacetone (B47974) in the presence of a base like potassium carbonate yields 2-acetylnaphtho[2,1-b]furan. researchgate.net This method exemplifies the construction of the furan ring through the formation of a key C-O and C-C bond.
More contemporary methods have focused on developing more efficient and environmentally benign procedures. Metal-free cyclization reactions have been established, such as the reaction of nitroolefins with naphthols, which can proceed in water, offering a green alternative to traditional acid-catalyzed methods. nih.gov Palladium-catalyzed dearomative cyclization represents another modern approach to constructing the benzofuran (B130515) ring system, which can be extended to naphthofuran synthesis. nih.gov
The Paal-Knorr furan synthesis, an acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a fundamental method for furan preparation and can be adapted for the synthesis of the furan moiety of naphthofurans. organic-chemistry.org Additionally, the Perkin rearrangement, which involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide, provides a route to benzofuran-2-carboxylic acids and can be conceptually applied to naphthofuran analogues. wikipedia.orgnih.gov Microwave-assisted Perkin rearrangements have been shown to significantly reduce reaction times. nih.gov
Annulation Strategies for Naphthofuran Scaffold Assembly
Annulation strategies involve the construction of the naphthalene or furan ring onto a pre-existing furan or naphthalene ring, respectively, to assemble the naphthofuran scaffold. These methods often offer a high degree of control over the substitution pattern of the final product.
Rhodium(III)-catalyzed C-H activation and annulation of α-carbonyl nitrones with alkynes has been developed as a redox-neutral method for the synthesis of naphthols, which can then be further elaborated to naphthofurans. nih.gov Similarly, oxidative [4+2] annulation of 1-naphthols with alkynes, accelerated by electron-deficient rhodium(III) catalysts, provides a direct route to polycyclic aromatic compounds. rsc.org
Transition metal-catalyzed alkyne annulations have emerged as powerful tools for constructing complex aromatic systems. du.edu While often leading to mixtures of regioisomers with unsymmetrical alkynes, the use of polarized alkynes like ynol ethers can offer greater regioselective control. du.edu Palladium-catalyzed alkyne annulation processes have been successfully employed in the synthesis of various fused heterocyclic systems. nih.gov
Furthermore, [4+1] annulation strategies have been developed for the modular assembly of dihydrobenzofurans, which can be subsequently aromatized to furnish the benzofuran core. proquest.com These methods often involve the reaction of in situ generated ortho-quinone methides with a one-carbon component. nih.gov A summary of representative cyclization and annulation strategies is presented in Table 1.
| Strategy | Reactants | Key Features | Reference(s) |
| Cyclization | 2-Hydroxy-1-naphthaldehyde and Chloroacetone | Base-catalyzed, forms 2-substituted naphthofuran | researchgate.net |
| Cyclization | Naphthols and Nitroolefins | Metal-free, can be performed in water | nih.gov |
| Annulation | α-Carbonyl Nitrones and Alkynes | Rhodium(III)-catalyzed, redox-neutral | nih.gov |
| Annulation | 1-Naphthols and Internal Alkynes | Rhodium(III)-catalyzed, oxidative [4+2] annulation | rsc.org |
| Annulation | 2-(2-Nitrovinyl)phenols and α-Bromoacetophenones | Organocatalytic [4+1] annulation for dihydrobenzofurans | proquest.com |
Directed Synthesis of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-
The synthesis of a specifically substituted derivative like Naphtho(2,1-b)furan, 4-methoxy-2-nitro- requires a multi-step approach that allows for the precise installation of the methoxy (B1213986) and nitro groups at the desired positions.
Multi-step Synthetic Sequences for Precise Functional Group Installation
A plausible synthetic route to Naphtho(2,1-b)furan, 4-methoxy-2-nitro- would commence with the construction of the 4-methoxynaphtho[2,1-b]furan core, followed by regioselective nitration.
Step 1: Synthesis of 4-Methoxynaphtho[2,1-b]furan
The synthesis of the 4-methoxynaphtho[2,1-b]furan intermediate could begin with a suitably substituted naphthalene precursor, such as 4-methoxy-2-naphthol. The furan ring can then be constructed using established methodologies. One approach involves the reaction of 4-methoxy-2-naphthol with an appropriate C2 synthon. For example, a reaction with chloroacetone in the presence of a base could potentially yield 2-acetyl-4-methoxynaphtho[2,1-b]furan, which could then be de-acetylated.
Alternatively, a Claisen rearrangement of 1-allyl-4-methoxy-2-naphthol could be employed. The synthesis of this precursor would involve the allylation of 4-methoxy-2-naphthol. Subsequent ozonolysis of the rearranged product followed by acid-catalyzed dehydration is a known strategy for forming the furan ring in dihydronaphthofuran synthesis, which can then be aromatized. nih.gov
Step 2: Regioselective Nitration
With the 4-methoxynaphtho[2,1-b]furan in hand, the final step is the introduction of the nitro group at the 2-position. This is an electrophilic aromatic substitution reaction. The regiochemical outcome of this nitration is directed by the existing methoxy group and the fused furan ring. The methoxy group at the 4-position is an activating, ortho-para director. hud.ac.uk The furan ring itself is also activating, and electrophilic substitution on furan typically occurs at the 2- and 5-positions. reddit.com
The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org The reaction of the nitronium ion with the aromatic ring proceeds via a carbocation intermediate (a Wheland intermediate or arenium ion). nih.gov
Regioselective Synthesis Protocols for Substituted Naphtho(2,1-b)furans
Achieving regioselectivity is paramount in the synthesis of polysubstituted naphthofurans. The choice of synthetic strategy and the nature of the substituents play a crucial role in directing the outcome of the reactions.
The regioselectivity of the nitration of 4-methoxynaphtho[2,1-b]furan is a key consideration. The 4-methoxy group strongly activates the naphthalene ring system towards electrophilic attack. Due to resonance effects, the methoxy group increases the electron density at the ortho and para positions relative to its point of attachment. hud.ac.uk
In the context of the naphtho[2,1-b]furan (B1199300) ring system, the positions ortho and para to the 4-methoxy group are positions 3 and 1, respectively, as well as positions on the other aromatic ring. However, the fused furan ring also exerts a significant directing effect. The oxygen atom of the furan ring can donate its lone pair of electrons into the aromatic system, thereby activating the furan ring for electrophilic substitution, preferentially at the C2 and C5 positions (if available).
In the case of 4-methoxynaphtho[2,1-b]furan, the C2 position is highly activated due to the influence of the adjacent furan oxygen. The electrophilic attack of the nitronium ion at the C2 position leads to a resonance-stabilized carbocation intermediate. The stability of this intermediate is enhanced by the delocalization of the positive charge onto the furan oxygen. This strong directing effect of the furan oxygen is expected to favor the formation of the 2-nitro isomer.
In some synthetic strategies for substituted benzofurans, the nitro group can also function as a leaving group in a subsequent cyclization step. For example, in the synthesis of 9-methoxynaphtho[1,2-b]benzofuran, a nitro group acts as an activator for a nucleophilic substitution and then as a leaving group during the furan ring formation. proquest.com This highlights the dual role that functional groups can play in directing the synthesis of complex heterocyclic systems. A comparison of activating and leaving groups in naphthofuran synthesis is provided in Table 2.
| Functional Group | Role | Mechanism of Action | Example Reaction | Reference(s) |
| -OCH₃ (Methoxy) | Activating Group | Donates electron density via resonance, ortho-para directing. | Electrophilic Nitration | hud.ac.uk |
| -NO₂ (Nitro) | Leaving Group | Activates the ring for nucleophilic aromatic substitution and is subsequently displaced. | Furan ring cyclization | proquest.com |
| -Br (Bromo) | Leaving Group | Displaced in palladium-catalyzed cross-coupling reactions. | Suzuki Coupling | hud.ac.uk |
| -OH (Hydroxy) | Activating Group / Nucleophile | Ortho-para directing in electrophilic substitution; acts as a nucleophile in cyclization reactions. | Naphthofuran core formation | researchgate.net |
Advanced Catalytic Approaches in Naphthofuran Synthesis
Modern organic synthesis relies heavily on catalytic methods to achieve transformations that are otherwise difficult, inefficient, or environmentally unfriendly. In the context of naphthofuran synthesis, various catalytic approaches have been explored to construct the core furan ring fused to a naphthalene system.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved selectivity. researchgate.net This technology has been successfully applied to the synthesis of naphthofuran derivatives.
A one-pot, iodine-mediated cyclization of 1-(1′-arylvinyl)-2-naphthols to produce 1-arylnaphthofurans demonstrates the efficiency of microwave assistance. researchgate.net This metal-free approach, utilizing two equivalents of iodine in acetonitrile, affords the desired products in good to excellent yields (65–90%). The reactions proceed smoothly, avoiding the need for transition-metal catalysts. researchgate.net Similarly, the synthesis of 2,3-disubstituted benzo[b]furans, analogues of naphthofurans, has been significantly improved by microwave irradiation in a one-pot, three-component reaction under Sonogashira conditions. This method shortens reaction times and minimizes the formation of side products. nih.gov
| Reaction Type | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Iodine-Mediated Cyclization of 1-(1′-arylvinyl)-2-naphthols | Microwave, I₂, Acetonitrile | Not specified | 65-90% | researchgate.net |
| Synthesis of Ethyl naphtho[2,1-b]furan-2-carboxylate | Microwave, K₂CO₃, DMF | Not specified | 80-90% | researchgate.net |
| Three-component synthesis of 2,3-disubstituted benzofurans | Microwave, Sonogashira conditions | Shorter than conventional | Good to excellent | nih.gov |
To address the environmental and economic concerns associated with metal catalysts, metal-free oxidative annulation has become an attractive strategy. These methods often rely on the use of readily available and less toxic reagents.
A notable example is the selective oxidative transformation of 2-naphthols with terminal alkynes to yield 2-arylnaphtho[2,1-b]furans. nih.gov This reaction proceeds under metal-free conditions and is believed to occur via a free-radical-mediated sp² C-H bond activation, followed by C-C coupling and C-O cyclization. nih.gov Another innovative approach involves a visible-light-mediated site-selective oxidative annulation of naphthols with alkynes. nih.govacs.org This protocol obviates the need for an external photocatalyst by relying on the in situ formation of an electron donor-acceptor pair between phenylacetylene (B144264) and thiophenol. nih.govacs.org
Furthermore, a base-mediated oxidative annulation between 2-naphthols and phenylglyoxal (B86788) monohydrate under visible light irradiation has been developed to form hydroxy-naphthofuranone derivatives. rsc.org This atom-economical method utilizes water as a solvent, reagent, and additive. rsc.org The development of such metal-free protocols represents a significant step towards more sustainable chemical synthesis. rsc.org
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. In the realm of naphthofurans, organocatalysts have been employed to achieve high levels of enantioselectivity.
Bifunctional quinine-derived squaramide organocatalysts have been used to catalyze the asymmetric Friedel–Crafts/SN2 type domino reaction of (Z)-α-bromonitroalkenes with α/β-naphthols. rsc.org This methodology provides access to enantiomerically enriched dihydronaphthofuran (DHN) derivatives with excellent enantiomeric excess (up to >99% ee) under mild conditions and with a low catalyst loading (5 mol%). rsc.org
Another strategy involves the formal (3 + 2) cycloaddition of 1,4-enediones with 2-naphthols, catalyzed by trifluoromethanesulfonic acid, an organocatalyst. nih.govacs.org This reaction efficiently produces structurally diverse 3-vinylnaphthofurans in high yields and with excellent (Z/E)-selectivities. nih.govacs.orgresearchgate.net These organocatalytic approaches provide powerful tools for the construction of chiral naphthofuran scaffolds.
| Catalyst Type | Reaction | Product | Key Outcome | Reference |
|---|---|---|---|---|
| Quinine-derived squaramide | Asymmetric Friedel–Crafts/SN2 domino reaction | Dihydronaphthofurans | Up to >99% ee | rsc.org |
| Trifluoromethanesulfonic acid | Formal (3 + 2) cycloaddition | 3-Vinylnaphthofurans | High yields (up to 96%), >20:1 Z/E selectivity | nih.govacs.org |
Nanocatalysts offer unique advantages due to their high surface-area-to-volume ratio and distinct physical and chemical properties, combining the benefits of homogeneous and heterogeneous catalysis. researchgate.net
A novel pseudo-four-component domino reaction has been developed for the synthesis of various naphtho[2,1-b]furan-2(1H)-one derivatives. This one-pot method utilizes a recyclable nanocatalyst, HSW@SPIONs (tungstosilicic acid hydrate (B1144303) supported on superparamagnetic iron oxide nanoparticles), and proceeds with aryl aldehydes, acetic anhydride, hippuric acids, and 2-naphthols. nih.gov Another efficient synthesis of naphtho[2,1-b]furan-2(1H)-ones employs Nafion-H supported on superparamagnetic iron oxide nanoparticles (Nafion-H@SPIONs) as a catalyst. researchgate.net The use of nanocatalysts not only enhances reaction efficiency but also facilitates catalyst separation and recycling, aligning with the principles of green chemistry. researchgate.netnih.gov
Derivatization and Structural Diversification of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- Analogues
The derivatization of the naphthofuran core is crucial for modulating its physicochemical and biological properties. By introducing various functional groups and heterocyclic systems, a diverse library of analogues can be generated for further investigation.
The fusion or attachment of other heterocyclic rings to the naphthofuran scaffold can lead to novel compounds with potentially enhanced or new biological activities. derpharmachemica.com Nitrogen-containing heterocycles are of particular interest in medicinal chemistry. derpharmachemica.com
For instance, new derivatives of naphthofuran containing a thiazolidinone moiety have been prepared. derpharmachemica.com The synthesis involves the reaction of N-arylidene-naphtho[2,1-b]furan-2-carbohydrazide with thioglycolic acid in the presence of anhydrous ZnCl₂ to yield N-(4-oxo-2-arylthiazolidin-3-yl)naphtho[2,1-b]furan-2-carboxamide derivatives in good yields (67-72%). derpharmachemica.com
In another study, 2-acetylnaphtho[2,1-b]furan was used as a starting material to synthesize a variety of derivatives. medcraveonline.commedcraveonline.com Reaction with malononitrile (B47326) afforded a dicyanovinyl derivative, which could then be used in a Gewald reaction with sulfur to produce a thienyl-substituted naphthofuran. medcraveonline.commedcraveonline.com Furthermore, the synthesis of naphtho[2,1-b]furan-1,3,4-benzotriazepines has been reported, demonstrating the successful annulation of a seven-membered heterocyclic ring containing three nitrogen atoms onto the naphthofuran core. researchgate.net These strategies showcase the versatility of the naphthofuran system for creating complex, multi-heterocyclic structures.
Functionalization through Nucleophilic and Electrophilic Reaction Pathways
The functionalization of the naphtho[2,1-b]furan scaffold, particularly with the specific substitution pattern of a 4-methoxy and a 2-nitro group, is governed by the interplay of the electron-donating nature of the methoxy group and the electron-withdrawing character of the nitro group. These substituents direct the regioselectivity of nucleophilic and electrophilic reactions, allowing for the introduction of a variety of functional groups and the synthesis of diverse analogues.
Nucleophilic Aromatic Substitution (SNAr):
However, considering the reactivity of related nitro-aromatic compounds, it can be inferred that strong nucleophiles can displace suitable leaving groups, such as halides, located at positions activated by the nitro group. For instance, a hypothetical 2-nitro-3-halonaphtho[2,1-b]furan would be highly susceptible to nucleophilic attack at the 3-position.
Common nucleophiles employed in such reactions include:
Alkoxides (e.g., sodium methoxide (B1231860), sodium ethoxide)
Thiolates (e.g., sodium thiophenoxide)
Amines (e.g., piperidine, morpholine)
The reaction conditions for these substitutions typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed to completion. The table below illustrates potential nucleophilic substitution reactions on a hypothetical activated naphthofuran precursor.
| Nucleophile | Reagent Example | Potential Product Functional Group |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthio |
| Amine | Piperidine | Piperidinyl |
Electrophilic Aromatic Substitution (EAS):
The 4-methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In the context of the naphtho[2,1-b]furan ring system, this directing effect will primarily influence the naphthalene part of the molecule. The furan ring is generally less reactive towards electrophiles than the activated naphthalene ring.
Key electrophilic substitution reactions applicable to the synthesis of analogues include:
Halogenation: Bromination or chlorination can be accomplished using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator or an acid catalyst.
Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively, using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The regioselectivity will be strongly influenced by the 4-methoxy group.
The interplay between the activating methoxy group and the deactivating nitro group in "Naphtho(2,1-b)furan, 4-methoxy-2-nitro-" itself presents a more complex scenario for further electrophilic substitution. The strong deactivating effect of the nitro group may render the furan ring and the adjacent naphthalene ring less susceptible to further electrophilic attack. However, the naphthalene ring bearing the methoxy group would still be the more reactive part of the molecule for any subsequent electrophilic substitutions.
The following table summarizes potential electrophilic substitution reactions on a 4-methoxynaphtho[2,1-b]furan precursor.
| Reaction | Electrophile | Reagent Example | Potential Product Functional Group |
| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | Nitro |
| Bromination | Br⁺ | N-Bromosuccinimide (NBS) | Bromo |
| Acylation | RCO⁺ | Acetyl Chloride/AlCl₃ | Acetyl |
Rearrangement Reactions in the Context of Naphthofuran Chemical Space
Rearrangement reactions provide powerful tools for accessing complex molecular architectures from simpler precursors. Within the chemical space of naphthofurans, several types of rearrangements can be envisaged or have been reported, leading to novel structural analogues.
Claisen Rearrangement:
The Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether. This reaction has been utilized in the synthesis of naphthofuran derivatives. rsc.org For instance, the allylation of a 2-naphthol derivative, followed by heating, can lead to a Claisen rearrangement to afford a 1-allyl-2-naphthol. rsc.org This intermediate can then undergo further transformations, such as ozonolysis and intramolecular dehydration, to form the dihydronaphtho[2,1-b]furan ring system. rsc.org A domino reaction involving a Claisen rearrangement has also been developed for the synthesis of vinylidene-naphthofurans. rsc.org
A diphenyl-diselenide-mediated Claisen-type rearrangement/cyclization of propargylic aryl ethers has been reported as a method to access naphthofuran-2-carboxaldehydes. acs.org This suggests that by choosing appropriately substituted starting materials, this methodology could be adapted to synthesize precursors for analogues of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-.
Photochemical Rearrangements:
Photochemical reactions can induce unique molecular rearrangements that are not accessible through thermal methods. For example, a method for the synthesis of substituted naphtho[1,2-b]benzofuran-7(8H)-ones has been developed based on the photorearrangement of 4H-chromen-4-one derivatives. rsc.org This process involves a photocyclization of a hexatriene system followed by a acs.orgeurjchem.com-H-sigmatropic rearrangement. rsc.org
Furthermore, the photorearrangement of 2-nitrofuran (B122572) has been shown to yield 3-hydroxyiminofuran-2(3H)-one. rsc.org This type of rearrangement, if applicable to the 2-nitronaphthofuran system, could provide a pathway to novel heterocyclic structures derived from Naphtho(2,1-b)furan, 4-methoxy-2-nitro-.
Acid-Catalyzed Rearrangements:
Acid-catalyzed rearrangements can also play a significant role in modifying the naphthofuran scaffold. For example, an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported to produce 1-hydroxy-2-naphthoic acid esters, which are precursors to naphthofuran-like structures. nih.gov More directly related, the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans can be switched via a acs.orgrsc.org-aryl shift, providing access to a range of functionalized naphtho[2,1-b]furans. bohrium.com This approach highlights the potential for late-stage functionalization and the synthesis of diverse derivatives. bohrium.com
The table below summarizes the types of rearrangement reactions and their potential applications in the synthesis of naphthofuran analogues.
| Rearrangement Type | Key Transformation | Potential Application in Naphthofuran Synthesis |
| Claisen Rearrangement | rsc.orgrsc.org-Sigmatropic shift of an allyl aryl ether | Synthesis of dihydronaphthofurans and functionalized naphthofurans. rsc.org |
| Photochemical Rearrangement | Photoinduced cyclization and sigmatropic shifts | Access to complex fused naphthofuran systems and rearranged nitro-heterocycles. rsc.orgrsc.org |
| Acid-Catalyzed Rearrangement | Lewis-acid mediated acyl or aryl shifts | Synthesis of functionalized naphthoic acids and regioselective functionalization of arylnaphthofurans. nih.govbohrium.com |
Elucidation of Reaction Mechanisms and Mechanistic Investigations Involving Naphtho 2,1 B Furan, 4 Methoxy 2 Nitro
Influence of the Nitro Group and Methoxy (B1213986) Group on Reaction Pathways
The directing effects of the nitro (-NO2) and methoxy (-OCH3) groups on the naphthofuran skeleton are critical in determining the regioselectivity and rate of its reactions. These substituents exert opposing electronic influences, creating a nuanced reactivity profile.
The nitro group at the 2-position is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature through both resonance and inductive effects. libretexts.org This withdrawal of electron density makes the aromatic rings less susceptible to attack by electrophiles. Conversely, this property makes the ring system highly susceptible to nucleophilic aromatic substitution, as the nitro group can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org For nucleophilic attack, the nitro group strongly directs incoming nucleophiles to the ortho and para positions relative to itself. libretexts.org
The methoxy group at the 4-position is an activating group for electrophilic aromatic substitution. It donates electron density to the aromatic system via a resonance effect, which outweighs its inductive electron-withdrawing effect. This activation is directed towards the ortho and para positions relative to the methoxy group.
The combined influence of these two groups was investigated in a study on the oxidative metabolism of substituted naphtho[2,1-b]furans. nih.govkisti.re.kr While the specific 4-methoxy-2-nitro isomer was not the primary subject, comparison with related compounds like 2-nitro-naphtho[2,1-b]furan and 7-methoxy-naphtho[2,1-b]furan revealed that the presence of these substituents directs enzymatic attack exclusively to the benzene (B151609) ring portion of the molecule, whereas the unsubstituted naphtho[2,1-b]furan (B1199300) is metabolized on both the furan (B31954) and benzene rings. nih.gov This indicates that the electronic nature of these groups fundamentally alters the molecule's reaction pathways, steering reactions towards specific sites on the aromatic core.
| Functional Group | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution |
|---|---|---|---|---|
| Nitro (-NO2) | 2 | Strongly Electron-Withdrawing | Deactivating; Meta-directing (relative to itself) | Activating; Ortho, Para-directing |
| Methoxy (-OCH3) | 4 | Strongly Electron-Donating | Activating; Ortho, Para-directing | Deactivating |
Characterization of Free-Radical Mediated Processes in Naphthofuran Formation
The construction of the naphthofuran ring system can proceed through various mechanisms, including those involving free-radical intermediates. scienceopen.com Photochemical methods, in particular, have been developed for the synthesis of naphthofuran-4,9-diones, which share the core furan-fused naphthalene (B1677914) structure. mdpi.comnih.gov
One plausible mechanism involves a visible-light-mediated [3+2] cycloaddition reaction. mdpi.com In this process, a precursor such as a 2-hydroxy-1,4-naphthoquinone (B1674593) is irradiated, generating an excited triplet state. This excited molecule can then react with an alkyne or alkene to form a 1,5-biradical intermediate. mdpi.com The formation of this biradical is a key step in the free-radical pathway. Subsequent intramolecular cyclization of the biradical intermediate leads to the formation of the furan ring, followed by oxidation to yield the final naphthofuran product. mdpi.com
The involvement of radical species in these pathways has been substantiated through control experiments. For instance, the addition of a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to the reaction mixture has been shown to inhibit or completely quench the formation of the product, providing strong evidence for a free-radical mediated process. mdpi.com While these studies may not directly use the precursors for Naphtho(2,1-b)furan, 4-methoxy-2-nitro-, they establish that free-radical cyclization is a viable and characterized pathway for the formation of the core naphthofuran skeleton.
Examination of Aromatic Nucleophilic Substitution Mechanisms in Synthesis
Aromatic nucleophilic substitution (SNAr) is a key mechanistic pathway relevant to the synthesis and modification of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-. The viability of this mechanism hinges on the presence of a strong electron-withdrawing group on the aromatic ring and a suitable leaving group. libretexts.org
In the case of 4-methoxy-2-nitronaphtho(2,1-b)furan, the 2-nitro group serves as a powerful activating group for SNAr reactions. ontosight.ai The mechanism proceeds in two main steps:
Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the leaving group. This step is typically rate-determining. The electron-withdrawing nitro group is crucial for this step, as it delocalizes the negative charge of the resulting anionic intermediate, known as a Meisenheimer complex. libretexts.org Resonance stabilization is particularly effective when the nitro group is positioned ortho or para to the site of attack.
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the leaving group.
This mechanism could be exploited in the synthesis of the target compound. For example, a precursor such as a 2-nitro-4-halonaphtho(2,1-b)furan could react with a methoxide (B1231860) source (e.g., sodium methoxide) via an SNAr mechanism to install the 4-methoxy group. Conversely, the methoxy group itself could potentially be replaced by a strong nucleophile in a related SNAr reaction, although this is generally more difficult than displacing a halide. elsevierpure.com The stability of the intermediate Meisenheimer complex is the key to the success of these reactions. libretexts.org
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. nih.gov These species are often highly reactive and short-lived, making their detection challenging. nih.gov For the reaction pathways involving Naphtho(2,1-b)furan, 4-methoxy-2-nitro-, several key intermediates can be postulated.
In aromatic nucleophilic substitution reactions, the critical intermediate is the Meisenheimer complex . This is a resonance-stabilized, non-aromatic anionic σ-complex. Its structure for a hypothetical synthesis of 4-methoxy-2-nitronaphtho(2,1-b)furan would feature a tetrahedral carbon atom at the 4-position, bonded to both the incoming methoxy group and the leaving group. The negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro group. Characterization of such intermediates can sometimes be achieved at low temperatures using spectroscopic methods like NMR.
In free-radical mediated formation pathways, the key intermediates are radical species. As described in photochemical syntheses of related naphthofurans, biradical intermediates are proposed. mdpi.com These species are formed after the initial photochemical excitation and reaction with a coupling partner. Characterization of radical intermediates is often done indirectly through trapping experiments. For example, the use of radical scavengers like TEMPO can trap the radical, leading to a stable adduct that can be identified, confirming the presence of the radical intermediate in the reaction pathway. mdpi.com
| Reaction Type | Key Intermediate | Description | Common Characterization Methods |
|---|---|---|---|
| Aromatic Nucleophilic Substitution (SNAr) | Meisenheimer Complex | Resonance-stabilized, anionic σ-complex. Non-aromatic. | Low-temperature NMR spectroscopy, Crystallography (for stable analogues). |
| Free-Radical Cyclization | Biradical Intermediate | A molecule containing two separate free-radical centers. | Radical trapping experiments (e.g., with TEMPO), Electron Spin Resonance (ESR) spectroscopy. |
Advanced Spectroscopic Characterization and Analytical Methodologies for Naphtho 2,1 B Furan, 4 Methoxy 2 Nitro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for the complete structural elucidation of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all protons and carbons in the molecule.
The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) system, a sharp singlet for the furan (B31954) proton, and another singlet for the methoxy (B1213986) group protons. The chemical shifts and coupling constants of the naphthyl protons are particularly informative for confirming the substitution pattern.
The ¹³C NMR spectrum complements the proton data, showing discrete resonances for each carbon atom in the molecule. The chemical shift of the methoxy carbon is characteristic, typically appearing around 56 ± 1 ppm. medcraveonline.com The carbons directly attached to the electron-withdrawing nitro group and the electron-donating oxygen of the furan ring are significantly shifted, providing key structural confirmation.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.41 | d | 1H | H-6 |
| ~ 8.10 | s | 1H | H-1 |
| ~ 7.95 | d | 1H | H-9 |
| ~ 7.72 | ddd | 1H | H-8 |
| ~ 7.60 | ddd | 1H | H-7 |
| ~ 7.45 | d | 1H | H-5 |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~ 156.5 | C-4 |
| ~ 150.2 | C-5a |
| ~ 145.0 | C-2 |
| ~ 131.8 | C-9a |
| ~ 130.5 | C-8 |
| ~ 129.0 | C-6 |
| ~ 127.5 | C-9b |
| ~ 125.8 | C-7 |
| ~ 124.5 | C-9 |
| ~ 122.0 | C-5 |
| ~ 115.0 | C-1 |
| ~ 112.8 | C-3a |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental composition of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-. The molecular formula is C₁₃H₉NO₄, corresponding to a monoisotopic mass of 243.0532 g/mol . High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the elemental composition.
Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that further support the proposed structure. The molecular ion peak (M⁺) is expected to be prominent. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the methyl radical (CH₃) from the methoxy group, leading to significant fragment ions.
Predicted Mass Spectrometry Data
| m/z | Ion | Description |
|---|---|---|
| 243.05 | [M]⁺ | Molecular Ion |
| 228.03 | [M - CH₃]⁺ | Loss of a methyl radical |
| 197.05 | [M - NO₂]⁺ | Loss of the nitro group |
| 182.02 | [M - CH₃ - NO₂]⁺ | Sequential loss of methyl and nitro groups |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Naphtho(2,1-b)furan, 4-methoxy-2-nitro-. The spectrum is dominated by strong absorptions characteristic of the nitro group. The presence of the aromatic system, furan ring, and ether linkage are also confirmed by specific vibrational bands.
The most telling signals are the strong asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic rings are observed in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group provides another key diagnostic band.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1620-1580 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1530 | Strong | Asymmetric N-O Stretch (NO₂) |
| 1500-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1340 | Strong | Symmetric N-O Stretch (NO₂) |
| ~ 1270 | Strong | Aryl Ether C-O Stretch |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- and for analyzing its presence in reaction mixtures. A reverse-phase (RP) method is typically employed for compounds with this polarity.
The method utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution is often used to ensure good separation and peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected at an appropriate UV wavelength, where the chromophore absorbs strongly. For related nitroaromatic compounds, detection wavelengths are often selected above 260 nm to minimize solvent interference.
Typical HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (or Methanol) |
| Gradient | e.g., 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~270 nm |
| Injection Volume | 10 µL |
This method is scalable and can be adapted for preparative separation to isolate the compound from impurities.
Computational and Theoretical Chemistry Studies of Naphtho 2,1 B Furan, 4 Methoxy 2 Nitro
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of molecules. By calculating the electron density, DFT can determine the optimized geometry of the molecule and predict a variety of chemical properties. These calculations are fundamental for understanding the intrinsic stability and reactivity of the compound. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests a better electron donor. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Represents chemical stability and reactivity. A larger gap correlates with higher stability. |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a compound like Naphtho(2,1-b)furan, 4-methoxy-2-nitro-, MD simulations can provide insights into its conformational flexibility, stability, and interactions with its environment, such as a solvent or a biological receptor. nih.gov
| Parameter | Description | Interpretation in Ligand-Protein Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low and stable RMSD value for both the protein and the ligand indicates a stable binding complex. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights flexible and rigid regions of the protein and ligand, helping to identify key interaction sites. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein's structure. | A stable Rg value suggests the protein maintains its structural integrity with the ligand bound. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Identifies persistent hydrogen bonds that are critical for binding affinity and specificity. |
Prediction of Global and Local Reactivity Descriptors
Global and local reactivity descriptors are chemical concepts derived from DFT calculations that help quantify and predict the reactivity of a molecule. nih.gov These descriptors provide a more detailed picture than the HOMO-LUMO gap alone and are used to understand a molecule's response to the addition or removal of electrons.
Global descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), describe the reactivity of the molecule as a whole. nih.gov Chemical hardness is a measure of resistance to a change in electron distribution; a harder molecule is less reactive. The electrophilicity index quantifies the ability of a molecule to accept electrons. Local reactivity descriptors, like Fukui functions, are used to identify the most reactive sites within a molecule, predicting where it is most susceptible to nucleophilic or electrophilic attack. nih.gov For Naphtho(2,1-b)furan, 4-methoxy-2-nitro-, these calculations would pinpoint specific atoms on the naphthofuran ring system that are most likely to participate in chemical reactions, which is vital for understanding its mechanism of action.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to deformation of electron cloud; higher values indicate lower reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; higher values indicate higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons. |
Molecular Docking Investigations of Compound Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jbcpm.com For Naphtho(2,1-b)furan, 4-methoxy-2-nitro-, docking studies are essential for identifying potential biological targets and elucidating its mechanism of action at a molecular level. Given that related naphthofuran derivatives have shown potential as anticancer agents, a common approach is to dock the compound against proteins known to be involved in cancer pathways. ontosight.aibipublication.com
The process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function, which typically estimates the free energy of binding in units like kcal/mol. jbcpm.com A more negative score indicates a stronger and more favorable interaction. For example, docking studies of other benzofuran (B130515) derivatives against cancer-related protein biomarkers have reported strong binding affinities. bipublication.com Beyond the score, a detailed analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for the stability and specificity of the binding.
| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Tyrosine Kinase (e.g., EGFR) | -9.5 | Lys745 | Hydrogen Bond |
| Leu844, Phe723 | Hydrophobic Interaction | ||
| DNA Topoisomerase II | -8.8 | Arg485 | Hydrogen Bond |
| Pro802, Ile791 | Hydrophobic Interaction |
Mechanistic Research on Biological Interactions and Biotransformations of Naphtho 2,1 B Furan, 4 Methoxy 2 Nitro
Investigation of Metabolic Pathways and Biotransformation Mechanisms
The biotransformation of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is anticipated to be a multifaceted process primarily involving oxidative and reductive pathways. These metabolic routes are crucial in determining the compound's biological activity, potential toxicity, and its eventual elimination from the body.
Studies on Oxidative Metabolism in Biological Systems
The oxidative metabolism of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is likely initiated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the metabolism of a vast array of foreign compounds. The naphthofuran core is susceptible to several oxidative transformations.
Key Oxidative Reactions:
Hydroxylation: The aromatic rings of the naphthyl group can undergo hydroxylation, a common reaction catalyzed by CYP enzymes. The position of hydroxylation can be influenced by the existing methoxy (B1213986) group.
O-Dealkylation: The methoxy group at the 4-position is a prime target for oxidative O-dealkylation, leading to the formation of a hydroxylated metabolite and formaldehyde. This reaction is a frequent metabolic pathway for methoxy-substituted aromatic compounds.
Furan (B31954) Ring Oxidation: The furan ring is another site for oxidative attack. This can lead to the formation of reactive intermediates and subsequent ring cleavage.
Research on the metabolism of furan itself has demonstrated that cytochrome P450 enzymes, particularly CYP2E1, are responsible for its oxidation to the reactive α,β-unsaturated dialdehyde (B1249045), cis-2-butene-1,4-dial. This reactive metabolite is known to be a key player in furan-induced toxicity. While the specific CYP isoforms involved in the metabolism of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- have not been definitively identified, it is plausible that similar enzymatic pathways are involved.
Role of Substituents (Methoxy and Nitro Groups) in Influencing Metabolic Fate
The methoxy and nitro groups are critical determinants of the metabolic fate of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-.
Methoxy Group: The 4-methoxy group is an electron-donating group, which can influence the regioselectivity of oxidative metabolism on the naphthalene (B1677914) ring system. As mentioned, it is also a site for O-dealkylation, a significant metabolic route. The presence of the methoxy group can also impact the compound's lipophilicity, thereby affecting its distribution and accessibility to metabolic enzymes.
Nitro Group: The 2-nitro group is an electron-withdrawing group and its presence is pivotal to the biological activity of many nitroaromatic compounds. The primary metabolic pathway for the nitro group is reduction, which can lead to the formation of a series of reactive intermediates, including nitroso and hydroxylamino derivatives, and ultimately the corresponding amine. This reductive metabolism is often a key step in the bioactivation of nitroaromatic compounds, leading to both therapeutic and toxicological effects. For instance, the genotoxicity of the related compound 7-methoxy-2-nitronaphtho[2,1-b]furan is attributed to the reduction of its nitro group by endogenous nitroreductases.
Mechanistic Insights into Furan Ring Cleavage and Nitro Group Reduction
Furan Ring Cleavage: The oxidative metabolism of the furan ring is believed to proceed via an initial epoxidation of one of the double bonds by a cytochrome P450 enzyme. This epoxide is unstable and can rearrange to form an unsaturated carbonyl intermediate. Further oxidation can lead to the cleavage of the ring, producing reactive dialdehyde species. As noted earlier, in the case of furan, this leads to the formation of cis-2-butene-1,4-dial. A similar mechanism is plausible for Naphtho(2,1-b)furan, 4-methoxy-2-nitro-, which could result in the formation of cytotoxic metabolites.
Nitro Group Reduction: The reduction of the nitro group is a stepwise process that can be catalyzed by various NAD(P)H-dependent nitroreductases found in both mammalian cells and microorganisms. The process involves the sequential addition of electrons, leading to the formation of the following intermediates:
Nitro Radical Anion: A one-electron reduction of the nitro group.
Nitroso Derivative: A two-electron reduction product.
Hydroxylamino Derivative: A four-electron reduction product.
Amino Derivative: A full six-electron reduction product.
The intermediate species, particularly the hydroxylamino derivative, are often highly reactive and can form adducts with cellular macromolecules such as DNA and proteins, which is a common mechanism for the mutagenicity of nitroaromatic compounds.
Molecular Mechanisms of Bioactivity Research
The biological activity of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is linked to its ability to interact with specific cellular targets and modulate their function, thereby impacting cellular processes.
Analysis of Interactions with Specific Enzymes or Receptors
A key finding in the study of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is its activity as a modulator of the nuclear receptor Hepatocyte Nuclear Factor 4 alpha (HNF4α). Research has shown that this compound can enhance HNF4α-mediated transcriptional activity. Both the nitro group and the intact naphthofuran scaffold were found to be essential for its full activity.
HNF4α is a crucial regulator of liver development and hepatic lipid metabolism. Its dysregulation has been associated with metabolic diseases such as diabetes. The ability of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- to modulate HNF4α activity suggests its potential as a chemical probe to study the function of this receptor and as a starting point for the development of new therapeutic agents targeting HNF4α.
The following table summarizes the key molecular interactions of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-.
| Cellular Target | Type of Interaction | Functional Consequence |
| Hepatocyte Nuclear Factor 4 alpha (HNF4α) | Modulation | Enhancement of transcriptional activity |
Exploration of Modulation of Cellular Processes at a Sub-cellular Level
The interaction of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- with HNF4α has direct implications for cellular processes at the subcellular level, primarily within the nucleus where HNF4α exerts its function as a transcription factor. By modulating HNF4α activity, the compound can influence the expression of a wide range of target genes involved in:
Lipid Metabolism: HNF4α is a master regulator of genes involved in fatty acid and cholesterol metabolism.
Glucose Homeostasis: It plays a role in regulating genes involved in gluconeogenesis and glycolysis.
Drug Metabolism: HNF4α controls the expression of several cytochrome P450 enzymes and other drug-metabolizing enzymes and transporters.
While the compound itself has shown high toxicity in mammalian cell culture systems, derivatives with modifications such as methylation on the furan ring have exhibited reduced toxicity and retained the ability to modulate HNF4α-driven transcription in transfected HepG2 cells. This suggests that the subcellular effects are directly linked to the interaction with HNF4α.
The potential subcellular effects are summarized in the table below.
| Subcellular Process | Modulating Effect | Key Molecular Target |
| Gene Transcription | Upregulation of target genes | Hepatocyte Nuclear Factor 4 alpha (HNF4α) |
| Lipid Metabolism | Altered expression of metabolic genes | HNF4α |
| Glucose Homeostasis | Altered expression of metabolic genes | HNF4α |
Further research is necessary to fully elucidate the downstream consequences of HNF4α modulation by Naphtho(2,1-b)furan, 4-methoxy-2-nitro- and to explore the potential of its less toxic derivatives for therapeutic applications.
Research into Genotoxic and DNA-Interacting Mechanisms
The potent biological activity of Naphtho(2,1-b)furan, 4-methoxy-2-nitro-, also known in scientific literature as 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000), has prompted significant research into its mechanisms of genotoxicity. These investigations have focused on its ability to interact with genetic material, leading to the formation of DNA adducts and specific patterns of mutations.
Studies on DNA Adduct Formation by Nitro-Naphthofurans
The genotoxicity of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is fundamentally linked to its ability to form covalent bonds with DNA, creating structures known as DNA adducts. Research has demonstrated that this process is not direct and requires metabolic activation of the parent compound. nih.govnih.gov
In bacterial systems, specifically Escherichia coli, the interaction of this nitro-naphthofuran with DNA has been examined using methods such as radiolabeling and ³²P-postlabeling assays. nih.govnih.gov These studies have revealed that the covalent binding of the activated compound to bacterial DNA results in the formation of multiple distinct DNA adducts. nih.govnih.gov As many as nine different adducts have been detected, indicating a complex interaction between the reactive metabolites and the DNA molecule. nih.govnih.gov
Further investigation into the specific targets of these adducts has shown a clear preference for certain DNA bases. Studies utilizing plasmids with defined AT-rich and GC-rich sequences, combined with sequencing techniques, have demonstrated that the activated metabolites of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- preferentially bind to guanine (B1146940) residues. researchgate.net This preferential binding to the GC segments of DNA is a critical aspect of its mechanism of action. researchgate.net The formation of these adducts at guanine sites can create alkali-labile lesions in the DNA backbone and can act as a block to DNA replication, further highlighting their disruptive potential. researchgate.net
Table 1: Summary of DNA Adduct Formation Studies
| Organism | Key Finding | Methodology |
|---|---|---|
| Escherichia coli | Formation of nine distinct DNA adducts. | ³²P-postlabeling, Radiolabeling |
| Bacterial Plasmids | Preferential binding to guanine (G) residues in GC-rich DNA regions. | Modified Maxam-Gilbert Sequencing, DNA Replication Blocking Analysis |
| General (Bacterial) | Metabolic activation is required for DNA adduct formation. | In vitro metabolic studies |
Investigation of Mutagenic Specificity in Model Organisms
The formation of DNA adducts by Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is the initial step leading to its potent mutagenicity. The types of mutations induced by this compound have been characterized in detail using bacterial model systems, revealing a specific mutational signature.
In Salmonella typhimurium, this compound is a powerful mutagen, capable of inducing both base-pair substitutions and frameshift mutations. nih.govnih.gov Specificity studies have shown that the predominant type of base-pair substitution is the G:C→T:A transversion. nih.gov The compound can also, to a lesser degree, induce A:T→T:A transversions. nih.gov Interestingly, the induction of these base-pair substitutions is dependent on the presence of the pKM101 plasmid, which carries the mucA,B genes involved in SOS-mediated mutagenesis. nih.gov In contrast, its ability to cause frameshift mutations through the deletion or insertion of base pairs appears to be independent of this plasmid. nih.gov
In Escherichia coli, the mutational spectrum of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- has been analyzed in the lacI gene. nih.gov The results corroborate the findings in Salmonella, showing that approximately 80% of all induced mutations occur at G:C base pairs. nih.gov These mutations are almost equally divided between base substitutions and single-base frameshifts, specifically the deletion of a G:C pair in runs of identical bases. nih.gov
The specific type of base substitution in E. coli is influenced by the cellular DNA repair machinery, particularly the SOS mutagenesis pathway encoded by genes like umuC. nih.gov In strains with a functional umuC gene (umuC⁺), G:C→T:A transversions are the most common substitution. nih.govresearchgate.net However, in strains deficient in this gene, G:C→C:G transversions become more prevalent. nih.govresearchgate.net A significant portion of the substitutions at G:C pairs occurs within the specific sequence context of 5'-TGGCG-3' or 5'-TGGC-3'. nih.gov The similarity of the mutational patterns to those caused by apurinic (AP) sites suggests that the formation of these unstable DNA lesions may be an intermediate step in the mutagenic process. nih.govresearchgate.net
Table 2: Mutagenic Specificity in Model Organisms
| Model Organism | Primary Mutation Type | Specifics and Dependencies |
|---|---|---|
| Salmonella typhimurium | Base-pair substitutions | Mainly G:C→T:A transversions; dependent on pKM101 plasmid. |
| Frameshift mutations | Induction of base-pair deletions/insertions; independent of pKM101 plasmid. | |
| Escherichia coli | Base-pair substitutions at G:C sites | Dominated by G:C→T:A transversions in umuC⁺ strains. G:C→C:G transversions are prevalent in umuC-deficient strains. |
| Single-base frameshifts | Primarily deletion of one G:C base pair in runs of G or C residues. |
Structure Activity Relationship Sar Studies of Naphtho 2,1 B Furan, 4 Methoxy 2 Nitro Analogues
Systematic Structural Modifications and Their Impact on Biological Effects
Systematic structural modifications of the naphtho(2,1-b)furan core, particularly concerning the placement and nature of substituents like nitro and methoxy (B1213986) groups, have a profound impact on the compound's biological activity. While specific SAR studies for the 4-methoxy-2-nitro isomer are not extensively detailed in publicly available literature, significant insights can be drawn from studies on its positional isomer, 7-methoxy-2-nitronaphtho[2,1-b]furan, and other related derivatives.
The nitro group at the 2-position is a critical determinant of activity. Nitroaromatic compounds often derive their biological effects from the enzymatic reduction of the nitro group within target cells, leading to the formation of reactive intermediates that can interact with cellular macromolecules. researchgate.net For instance, the potent genotoxicity of 7-methoxy-2-nitronaphtho[2,1-b]furan is attributed to the presence and metabolic activation of this nitro group. researchgate.net Modifications to this group, such as its removal or replacement with other electron-withdrawing or electron-donating groups, would be expected to drastically alter the biological activity profile.
Further modifications often involve the synthesis of a series of analogues where other positions on the naphthofuran scaffold are substituted. For example, in the broader family of naphthofuran derivatives, attaching different heterocyclic systems or functional groups at the 2-position (in place of an acetyl group, for instance) has been shown to yield compounds with a range of antimicrobial activities. medcraveonline.com
To illustrate the impact of these core substituents, the following table summarizes the general effects observed in related compounds.
| Compound Name | Key Structural Features | General Impact on Biological Effects |
| Naphtho(2,1-b)furan | Unsubstituted core | Baseline activity, metabolism occurs on both furan (B31954) and benzene (B151609) rings. nih.gov |
| 2-Nitro-naphtho(2,1-b)furan | Nitro group at C2 | Introduction of genotoxic potential through metabolic reduction. nih.gov |
| 7-Methoxy-naphtho(2,1-b)furan | Methoxy group at C7 | Directs metabolism to the benzene ring system. nih.gov |
| 7-Methoxy-2-nitronaphtho[2,1-b]furan | Both nitro and methoxy groups | Potent mutagenic and genotoxic activity, highlighting the synergistic effect of the substituents. researchgate.netmedcraveonline.com |
This table is generated based on findings from related naphtho(2,1-b)furan isomers and derivatives to illustrate the principles of systematic structural modification.
Correlating Substituent Effects with Observed Molecular Activities
The molecular activity of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- analogues is intrinsically linked to the electronic and steric properties of their substituents. The principles of physical organic chemistry are often used to correlate these properties with biological outcomes, forming the basis of Quantitative Structure-Activity Relationship (QSAR) models.
Steric and Lipophilic Effects: The size, shape, and lipophilicity (fat-solubility) of the molecule and its substituents are also critical. Modifications that increase the bulk or alter the shape of the molecule can affect its ability to fit into the active site of an enzyme or a receptor. Lipophilicity, often quantified by the partition coefficient (logP), governs the compound's ability to cross biological membranes to reach its site of action. For instance, adding lipophilic groups to the naphthofuran scaffold can enhance cell penetration, but an excessive increase in lipophilicity might lead to poor aqueous solubility and non-specific binding.
In broader studies of anticancer naphthoquinone analogues, it has been shown that the introduction of electron-withdrawing groups like halogens can promote cytotoxicity. nih.gov Furthermore, modifying appended groups to alter hydrophobicity can have a significant influence on potency. nih.gov These findings suggest that a systematic exploration of substituents on the Naphtho(2,1-b)furan, 4-methoxy-2-nitro- core, while considering their electronic, steric, and lipophilic contributions, is key to understanding and predicting their molecular activities.
The following data table conceptualizes how different substituent properties could be correlated with biological activity in a hypothetical series of analogues.
| Analogue (Hypothetical) | Substituent at C-8 | Electronic Effect of Substituent | Lipophilicity (cLogP) | Predicted Molecular Activity |
| Parent Compound | -H | Neutral | 3.5 | Baseline |
| Analogue 1 | -Cl | Electron-withdrawing | 4.0 | Increased |
| Analogue 2 | -CH3 | Electron-donating | 4.0 | Moderate |
| Analogue 3 | -OH | Electron-donating | 3.2 | Decreased (due to polarity) |
| Analogue 4 | -CF3 | Strongly Electron-withdrawing | 4.4 | Significantly Increased |
This is a hypothetical data table created to illustrate the principles of correlating substituent effects with molecular activity.
Rational Design Principles for Novel Naphthofuran-Based Chemical Entities
The rational design of new chemical entities based on the Naphtho(2,1-b)furan, 4-methoxy-2-nitro- scaffold relies on the integration of SAR data and an understanding of the target's biological characteristics. The goal is to create novel molecules with improved efficacy, selectivity, and pharmacokinetic properties.
Key design principles include:
Bioisosteric Replacement: This involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's activity or reducing its toxicity. For example, the nitro group, while often essential for activity, can sometimes be associated with genotoxicity. A potential design strategy could involve replacing it with other electron-withdrawing bioisosteres to see if the desired biological activity can be retained while mitigating unwanted toxic effects.
Scaffold Hopping and Functional Group Modification: Based on SAR findings, specific "hot spots" on the naphthofuran ring can be identified where modifications lead to favorable changes in activity. For instance, if SAR studies indicate that bulky hydrophobic groups at the C-7 or C-8 positions enhance activity, a variety of such groups can be systematically introduced. This was demonstrated in the development of certain anticancer agents where modifying a pendent amino group had a great influence on cytotoxicity. nih.gov
Structure-Based Design: If the molecular target of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- is known (e.g., a specific enzyme), computational tools like molecular docking can be used to predict how different analogues will bind to the target's active site. This allows for the in silico design of new molecules that are predicted to have stronger and more specific interactions. For example, docking studies with benzofuran-based chalcones helped to understand their interaction with the VEGFR-2 kinase, guiding the design of more potent inhibitors. nih.gov
By applying these principles, medicinal chemists can move beyond trial-and-error synthesis and towards a more directed approach to discovering novel and effective naphthofuran-based therapeutic agents.
Exploration of Non Biological Applications for Naphtho 2,1 B Furan, 4 Methoxy 2 Nitro and Its Derivatives
Photochromic Properties of Naphthofuran Derivatives
Photochromism is a phenomenon where a chemical compound undergoes a reversible change in color upon exposure to light. This property is at the heart of technologies such as self-darkening lenses and optical data storage. While direct studies on the photochromic behavior of Naphtho(2,1-b)furan, 4-methoxy-2-nitro- are not extensively documented, research on related vinylidene-naphthofuran derivatives has demonstrated their potential as photochromic systems.
A series of 1-vinylidene-1,2-dihydro-naphtho[2,1-b]furans have been synthesized and were observed to exhibit photochromism at room temperature, particularly when adsorbed onto silica (B1680970) gel. Upon irradiation with UV or sunlight, these compounds displayed a rapid color change to intense pink, violet, or green hues. This coloration was found to be reversible, with the materials bleaching back to their original state within minutes in the dark. This behavior suggests that the naphthofuran scaffold can be a viable core for the development of novel photochromic materials. The specific substituents on the naphthofuran ring system are known to influence the color, switching speed, and fatigue resistance of the photochromic material.
The presence of a nitro group, an electron-withdrawing substituent, and a methoxy (B1213986) group, an electron-donating substituent, in Naphtho(2,1-b)furan, 4-methoxy-2-nitro- could potentially modulate the electronic properties of the molecule and influence its photochromic behavior. Further research would be necessary to determine the specific photochromic characteristics of this particular compound and its derivatives.
Table 1: Photochromic Behavior of Selected Vinylidene-Naphthofuran Derivatives
| Compound | Initial State | Color After UV/Sunlight Exposure | Reversibility |
| 1-Vinylidene-1,2-dihydro-naphtho[2,1-b]furan | Colorless | Pink/Violet to Green | Reversible in the dark |
Applications in Advanced Organic Materials Science
The delocalized π-electron system of the naphthofuran core makes its derivatives attractive for applications in organic electronics. Research has focused on their potential as semiconductors and photosensitizers in various devices.
Naphthodifurans (NDFs) and anthradifurans (ADFs), which are larger fused-ring systems containing furan (B31954) moieties, have been investigated for their utility as hole-transporting materials. researchgate.net In organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), hole-transporting materials are crucial for efficient charge carrier injection and transport. The performance of these materials is often evaluated by their charge carrier mobility.
For instance, derivatives of naphtho[2,1-b:6,5-b′]difuran have been synthesized and incorporated into solution-processed single-crystal organic field-effect transistors (OFETs). acs.org These materials have demonstrated high hole mobilities, which is a key parameter for efficient device operation. The dense crystal packing and significant intermolecular π-orbital overlap in these naphthodifuran derivatives contribute to their excellent charge transport properties. acs.org
The introduction of methoxy and nitro groups onto the Naphtho(2,1-b)furan skeleton in Naphtho(2,1-b)furan, 4-methoxy-2-nitro- would be expected to significantly influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical in determining the efficiency of charge injection and transport in organic electronic devices. Therefore, Naphtho(2,1-b)furan, 4-methoxy-2-nitro- and its derivatives could be tailored for specific applications in organic electronics, such as serving as p-type semiconductors.
Furthermore, the naphthofuran scaffold has been explored in the context of photosensitizers. researchgate.net Photosensitizers are molecules that can absorb light and transfer the energy to other molecules, often leading to the generation of reactive oxygen species. This property is utilized in photodynamic therapy and for catalysis of photochemical reactions. The extended conjugation and potential for functionalization of the naphthofuran ring system make it a promising platform for the design of new photosensitizers.
Table 2: Properties and Applications of Naphthofuran Derivatives in Organic Materials Science
| Compound Class | Property Investigated | Potential Application | Key Findings |
| Naphtho[2,1-b:6,5-b′]difuran derivatives | Hole Mobility | Organic Field-Effect Transistors (OFETs) | High hole mobilities (up to 3.6 cm²/Vs) in solution-processed single-crystal OFETs. acs.org |
| Naphthodifurans (NDFs) | Hole-Transporting Properties | Organic Electronic Devices | Studied for their potential as hole-transporting materials. researchgate.net |
| Anthradifurans (ADFs) | Photosensitizing Properties | Photodynamic Therapy, Photocatalysis | Investigated for their potential as photosensitizers. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxy-2-nitro-naphtho[2,1-b]furan derivatives?
- Methodology : The synthesis typically begins with 2-hydroxy-1-naphthaldehyde , which reacts with ethyl chloroacetate in the presence of potassium carbonate and DMF to form ethyl naphtho[2,1-b]furan-2-carboxylate (yields ~70%) . Subsequent functionalization involves:
- Hydrazide formation : Reacting the ester with hydrazine hydrate under acidic conditions (ethanol, reflux) to yield naphtho[2,1-b]furan-2-carbohydrazide .
- Schiff base synthesis : Condensation of the hydrazide with substituted aldehydes (e.g., 2-chloro-3-formylquinolines) using acetic acid as a catalyst .
- Cyclization : Treatment with chloroacetyl chloride and triethylamine in dioxane to form azetidinone derivatives .
Q. How can spectroscopic techniques confirm the structure of 4-methoxy-2-nitro-naphtho[2,1-b]furan derivatives?
- IR Spectroscopy :
- Ester carbonyl stretching at 1718 cm⁻¹ .
- Hydrazide carbonyl at 1657 cm⁻¹ and N–H stretches at 3300–3400 cm⁻¹ .
- ¹H NMR :
- Ester protons: Quartet at δ 4.45 ppm (CH₂) and triplet at δ 1.35 ppm (CH₃) .
- Aromatic protons: Multiplets at δ 7.60–8.50 ppm, with specific shifts for C5 (δ 7.60 ppm) and C11 (δ 8.45 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 240 for C₁₅H₁₂O₃) confirm molecular formulas .
Advanced Research Questions
Q. What strategies enhance the bioactivity of naphtho[2,1-b]furan derivatives through structural modifications?
- Nitro Group Introduction : The nitro group enhances electron-deficient character, improving DNA-binding capacity (e.g., genotoxicity via guanine adduct formation) .
- Schiff Base and Azetidinone Formation : Derivatives with 2-chloroquinoline moieties exhibit broad-spectrum antimicrobial activity (tested via agar diffusion assays) .
- Fluorescent Tagging : Methoxy-substituted derivatives (e.g., 8-methoxy-naphtho[2,1-b]furan) show strong fluorescence (λem = 450–500 nm), enabling bioconjugation studies .
Q. How does the nitro group influence the electronic properties and reactivity of naphtho[2,1-b]furan derivatives?
- Electronic Effects : The nitro group withdraws electron density, stabilizing radical intermediates during metabolic activation (e.g., nitroreductase-mediated reduction to form DNA-reactive species) .
- Reactivity : Nitro-substituted derivatives preferentially bind to GC-rich DNA sequences , inducing replication errors via alkali-labile phosphodiester bond cleavage at guanine residues .
Q. What advanced methodologies study the genotoxic mechanisms of nitro-substituted naphthofurans?
- Postlabeling Assays : Detect DNA adducts in plasmids treated with activated 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) .
- DNA Replication Blocking : Use of avian myeloblastosis virus (AMV) reverse transcriptase to map replication termination sites at guanine residues .
- Sequencing : Modified Maxam-Gilbert techniques identify guanine-specific lesions .
Q. How is regioselectivity controlled in naphtho[2,1-b]furan synthesis to avoid isomeric byproducts?
- Reaction Pathway Control : β-Naphthol anion attack at the C1 position of 2-hydroxy-1-naphthaldehyde favors the [2,1-b] isomer over [2,3-b] derivatives .
- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) improve yields (71–90%) and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
